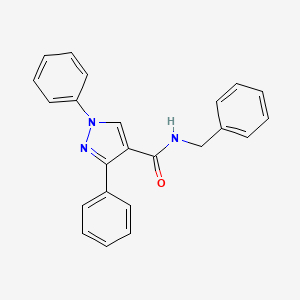
3-Butenoic acid, 2-(acetyloxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 2-(acetyloxy)-, ethyl ester is an organic compound with the molecular formula C8H12O4 It is an ester derivative of 3-butenoic acid, featuring an acetyloxy group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-(acetyloxy)-, ethyl ester typically involves the esterification of 3-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The acetyloxy group can be introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-(acetyloxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Butenoic acid, 2-(acetyloxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 2-(acetyloxy)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 3-butenoic acid and ethanol, which can then participate in further biochemical pathways. The acetyloxy group can be involved in acetylation reactions, modifying proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, ethyl ester: Similar structure but with a methyl group at the 3-position.
3-Butenoic acid, ethyl ester: Lacks the acetyloxy group.
2-Butenoic acid, 3-amino-, ethyl ester: Contains an amino group instead of an acetyloxy group.
Uniqueness
3-Butenoic acid, 2-(acetyloxy)-, ethyl ester is unique due to the presence of both an acetyloxy group and an ethyl ester moiety
Properties
CAS No. |
127700-79-2 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-acetyloxybut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-7(12-6(3)9)8(10)11-5-2/h4,7H,1,5H2,2-3H3 |
InChI Key |
XWBMUYBLQFMGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)




![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)





